molecular formula C22H19N5OS2 B2900070 N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 954663-02-6

N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2900070
CAS No.: 954663-02-6
M. Wt: 433.55
InChI Key: FMBNMYOJSPABSO-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of benzyl, pyridazinyl, thiazolyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyridazine Formation: The pyridazine ring can be formed via the reaction of hydrazine with 1,4-diketones.

    Coupling Reactions: The thiazole and pyridazine rings are then coupled using a palladium-catalyzed cross-coupling reaction.

    Final Assembly: The final step involves the nucleophilic substitution reaction where the benzyl group is introduced to the thiazole-pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or pyridazine derivatives.

    Substitution: Formation of various substituted benzyl or thiazole derivatives.

Scientific Research Applications

N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for its biological activity.

    Pharmacology: Investigation of its effects on various biological targets, including enzymes and receptors.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide: shares structural similarities with other thiazole and pyridazine derivatives.

    Thiazole Derivatives: Compounds like thiazole-based antibiotics and antifungals.

    Pyridazine Derivatives: Compounds used in the treatment of cardiovascular diseases and as anti-inflammatory agents.

Uniqueness

    Unique Structural Features: The combination of thiazole, pyridazine, and pyridine rings in a single molecule.

    Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in other similar compounds.

Properties

IUPAC Name

N-benzyl-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS2/c1-15-21(30-22(25-15)17-8-5-11-23-13-17)18-9-10-20(27-26-18)29-14-19(28)24-12-16-6-3-2-4-7-16/h2-11,13H,12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBNMYOJSPABSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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